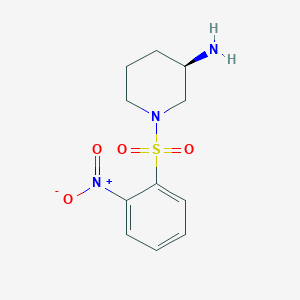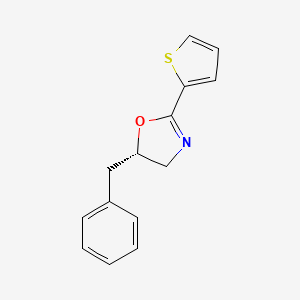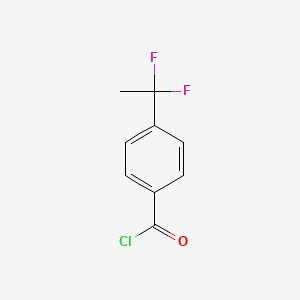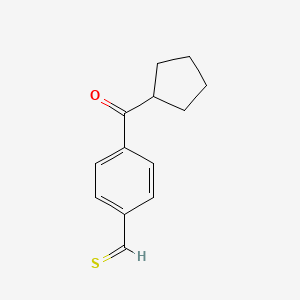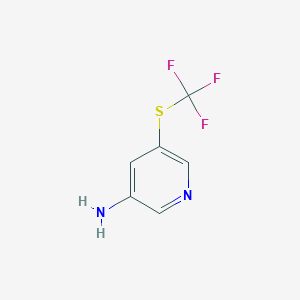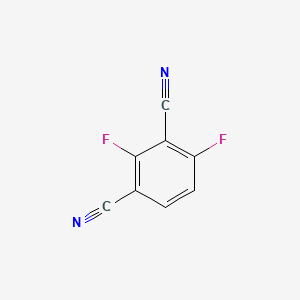
1,3-Benzenedicarbonitrile, 2,4-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluorobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C8H2F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 4 positions, and two cyano groups are substituted at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4-difluorobenzene-1,3-dicarbonitrile involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt. The process is typically carried out in a continuous-flow reactor, which allows for precise control over reaction conditions and improved safety. The diazotization reaction is exothermic and is conducted at low temperatures (around 20°C) with a residence time of 10 seconds. The resulting diazonium salt is then reacted with sodium hypophosphite at 25°C with a residence time of 40 minutes, yielding 1,3-difluorobenzene .
Industrial Production Methods
Industrial production of 2,4-difluorobenzene-1,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred due to their efficiency and ability to handle exothermic reactions safely. The use of high-throughput systems allows for the production of significant quantities of the compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluorobenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. under certain conditions, substitution reactions can occur.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing cyano groups makes the compound more susceptible to nucleophilic aromatic substitution. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of 2,4-difluorobenzene-1,3-dicarbonitrile.
Nucleophilic Aromatic Substitution: Substituted derivatives where the fluorine atoms are replaced by nucleophiles.
Reduction: 2,4-Difluorobenzene-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
2,4-Difluorobenzene-1,3-dicarbonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with fluorinated aromatic rings, which can enhance the metabolic stability and bioavailability of drugs.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets effectively.
Materials Science: It is employed in the synthesis of liquid crystal materials and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,4-difluorobenzene-1,3-dicarbonitrile depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. In agrochemicals, the compound may inhibit essential biological pathways in pests or weeds, leading to their control or eradication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: Lacks the cyano groups, making it less reactive towards nucleophilic aromatic substitution.
2,4-Difluoronitrobenzene: Contains a nitro group instead of cyano groups, which affects its reactivity and applications.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms instead of cyano groups, leading to different chemical properties and reactivity.
Uniqueness
2,4-Difluorobenzene-1,3-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct electronic properties and reactivity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various compounds with enhanced stability and bioactivity.
Eigenschaften
CAS-Nummer |
73688-94-5 |
|---|---|
Molekularformel |
C8H2F2N2 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
2,4-difluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2F2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H |
InChI-Schlüssel |
AQBVUVCNCAQQPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)F)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


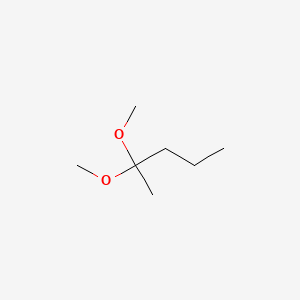
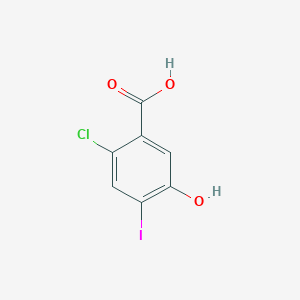

![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
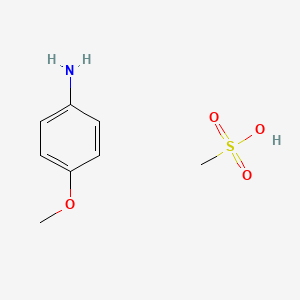
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
